Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
“Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a heterocyclic compound . It is used as a building block in the field of organic synthesis . The empirical formula of this compound is C9H8N2O2 and it has a molecular weight of 176.17 .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate” consists of a pyrrolopyridine core with a carboxylate functional group attached to the 4-position of the pyrrolopyridine ring . The structure can be represented by the SMILES stringCOC(=O)c1ccnc2[nH]ccc12
. Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a solid compound . Its exact physical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications
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Cancer Therapy
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate has been used in the development of a class of derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of this research were not specified in the source .
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Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Compounds related to Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of this research were not specified in the source .
properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGBBTNEIKWLPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628562 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
CAS RN |
351439-07-1 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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